ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)-3-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)13-10(2)11-6-4-5-7-12(11)16(13)9-8-15/h4-7H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFTPDIOMVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate typically involves:
- Construction or modification of the indole core.
- Introduction of the cyanomethyl group at the nitrogen (position 1).
- Methylation at position 3 of the indole ring.
- Formation of the ethyl ester at position 2.
These steps may be carried out in a multi-step sequence, often beginning with commercially available or easily synthesized indole derivatives.
Stepwise Preparation Approach
Synthesis of Ethyl 1H-indole-2-carboxylate
- Method: Conversion of 1H-indole-2-carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by esterification with ethanol.
- Reference Procedure: Indole-2-carboxylic acid (0.50 g, 3.1 mmol) dissolved in SOCl2 at 0°C, stirred 1 hour, then evaporated. The residue is dissolved in absolute ethanol and stirred overnight to yield ethyl 1H-indole-2-carboxylate in 93% yield after recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, 0°C, 1 h | — | Intermediate |
| Esterification | Absolute ethanol, RT, overnight | 93 | High purity crystals obtained |
Introduction of the Cyanomethyl Group at Nitrogen (N1)
- Method: Alkylation of the indole nitrogen with a cyanomethylation agent such as chloroacetonitrile in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).
- Mechanism: Nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of chloroacetonitrile.
- Example: The sodium salt of indole carboxylate is treated with chloroacetonitrile to yield methyl 1-(cyanomethyl)-indole-2-carboxylate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanomethylation | Sodium hydride, chloroacetonitrile, DMF | Moderate to good | Requires controlled temperature and inert atmosphere |
Methylation at Position 3 of Indole
- Method: Electrophilic substitution or palladium-catalyzed cross-coupling reactions to introduce a methyl group at position 3.
- Alternative: Direct methylation using methyl iodide and a strong base such as sodium hydride in DMF.
- Reference: Photoredox catalysis and palladium-catalyzed coupling have been reported for selective functionalization at indole positions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, NaH, DMF, 0°C to RT | High | Requires careful control to avoid over-alkylation |
Final Assembly and Purification
Advanced Synthetic Techniques
Photoredox Catalyzed Cyanomethylation
- A modern approach involves photoredox catalysis using bromoacetonitrile as a cyanomethyl radical source under blue LED irradiation.
- This method allows direct cyanomethylation at the 2- or 3-position of indoles under mild conditions without stoichiometric oxidants.
- Catalyst modification enhances yields (16–90%) depending on substrate and reaction conditions.
| Parameter | Details |
|---|---|
| Catalyst | Photoredox catalyst (e.g., Ir or Ru complexes) |
| Light Source | Blue LEDs |
| Cyanomethyl Source | Bromoacetonitrile |
| Solvent | Typically acetonitrile or DMF |
| Temperature | Ambient |
| Yield Range | 16–90% |
Palladium-Catalyzed Cross-Coupling
- Utilizes 3-iodo-1H-indole-2-carbonitriles as precursors for further substitution.
- Cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Heck enable introduction of various substituents at position 3, including methyl groups.
- This approach allows for polysubstituted indole-2-carbonitriles with high regioselectivity and yields (81–92% for some derivatives).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid chloride + esterification | SOCl2, ethanol | 0°C to RT, overnight | ~93% | Simple, high yield | Requires handling of SOCl2 |
| Cyanomethylation via alkylation | NaH, chloroacetonitrile, DMF | RT, inert atmosphere | Moderate to good | Direct N1 substitution | Sensitive to moisture |
| Methylation at C3 | Methyl iodide, NaH, DMF | 0°C to RT | High | Straightforward | Over-alkylation risk |
| Photoredox cyanomethylation | Photoredox catalyst, bromoacetonitrile, blue LED | Ambient | 16–90% | Mild, selective | Requires specialized equipment |
| Pd-catalyzed cross-coupling | Pd(OAc)2, ligands, bases | 80°C, 24 h | 81–92% | Versatile substitution | Requires Pd catalyst, longer reaction |
Research Results and Observations
- The classical synthetic route involving acid chloride formation followed by esterification provides a reliable route to ethyl 1H-indole-2-carboxylate, a key intermediate.
- Cyanomethylation at nitrogen is effectively achieved using chloroacetonitrile and strong bases, though reaction conditions must be optimized to prevent side reactions.
- Modern photoredox catalysis offers a mild, environmentally friendly alternative for cyanomethylation, enabling rapid construction of cyanomethyl indoles with functional group tolerance.
- Palladium-catalyzed cross-coupling reactions expand the synthetic toolbox for indole derivatives, allowing for high regioselectivity and functional group diversity.
- Purification methods such as flash chromatography and recrystallization yield high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The cyanomethyl group can enhance binding affinity and specificity.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the indole core and substituents.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Spectral Distinctions: The cyanomethyl group (C≡N) would show a characteristic IR stretch at ~2240 cm⁻¹, absent in compounds like (which has a 5-cyano group instead). The 3-methyl group in the target compound causes upfield shifts (~δ 2.5–2.6) in ¹H NMR, similar to the 3-CH₃ in (δ 2.85) .
The cyanomethyl group may be introduced via nucleophilic substitution, as seen in cyclohexanecarboxamide derivatives (e.g., ), where cyanomethylation proceeds in >80% yields .
Biological Activity
Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The presence of the cyanomethyl group and the methyl group at the 3-position of the indole ring enhances its reactivity and potential interactions with biological targets.
Indole derivatives, including this compound, are known to engage in various biochemical pathways. They can act as:
- Antioxidants : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial agents : Inhibiting the growth of bacteria and fungi.
- Anticancer compounds : Inducing apoptosis in cancer cells through various pathways.
The specific mechanisms often involve interaction with cellular receptors or enzymes, leading to changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar concentrations, suggesting potent activity.
Anticancer Potential
Indole derivatives are also being explored for their anticancer effects. They have been shown to inhibit various cancer cell lines by inducing cell cycle arrest and apoptosis . For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against specific cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial activity of various indole derivatives, this compound was tested against several bacterial strains. The results indicated that it exhibited an MIC value comparable to established antibiotics, highlighting its potential as a therapeutic agent .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound involved testing it against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction .
Research Findings Summary Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate?
Answer:
Synthesis typically involves condensation reactions starting from indole precursors. For example, analogous indole-2-carboxylate esters are synthesized via:
- Step 1: Reacting 1-methylindole-3-carboxylic acid with methanol under acid catalysis to form methyl esters .
- Step 2: Introducing the cyanomethyl group via nucleophilic substitution or alkylation. Evidence from similar compounds suggests refluxing with cyanomethyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote substitution at the indole nitrogen .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure crystals .
Advanced: How do steric and electronic effects of the cyanomethyl group influence the crystal packing and hydrogen-bonding networks in this compound?
Answer:
The cyanomethyl substituent introduces steric hindrance and polarizability, altering intermolecular interactions. In methyl 1-methyl-1H-indole-3-carboxylate, the planar indole ring facilitates π-π stacking, while the carboxylate group forms three intermolecular C–H···O hydrogen bonds, creating a sheet-like structure in the ab plane . For the cyanomethyl derivative:
- Steric effects may reduce coplanarity, disrupting π-π interactions.
- Electron-withdrawing cyano groups enhance hydrogen-bond acceptor capacity, potentially stabilizing C–H···N interactions.
X-ray crystallography (space group analysis) and Hirshfeld surface calculations are critical to map these differences .
Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the indole aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and ester carbonyl (δ ~165 ppm) .
- FT-IR: Confirm ester C=O stretch (~1700 cm⁻¹) and cyano C≡N stretch (~2200 cm⁻¹) .
- UV-Vis: Monitor λmax shifts caused by conjugation between the indole ring and cyanomethyl group (e.g., λ ~300 nm in similar indole derivatives) .
Advanced: What mechanistic insights explain low yields in cyanomethylation reactions, and how can they be mitigated?
Answer:
Low yields often arise from:
- Steric hindrance at N1 of the indole ring, impeding nucleophilic attack by cyanomethyl halides.
- Competitive side reactions , such as hydrolysis of the cyano group under acidic conditions.
Optimization strategies: - Use bulky bases (e.g., DBU) to deprotonate the indole nitrogen selectively.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Monitor reaction progress via TLC or LC-MS to terminate before side reactions dominate .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C to prevent degradation .
Advanced: How does the C2 carboxylate group impact reactivity in cross-coupling or cycloaddition reactions?
Answer:
The electron-withdrawing ester group at C2:
- Deactivates the indole ring , reducing electrophilic substitution reactivity at C3 and C5.
- Directs cross-coupling (e.g., Suzuki-Miyaura) to occur preferentially at C4 or C6 positions. Evidence from brominated indole carboxylates shows Pd-catalyzed coupling requires higher temperatures (80–100°C) and ligands like XPhos .
- Enables cycloaddition via the electron-deficient indole ring, as seen in Diels-Alder reactions with dienophiles like maleic anhydride .
Basic: What biological activities are reported for structurally related indole-2-carboxylate derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial activity: Methyl indole-3-carboxylates show inhibition against S. aureus (MIC 16 µg/mL) via membrane disruption .
- Enzyme inhibition: Indole-2-carboxylates act as COX-2 inhibitors (IC50 ~1.2 µM) by binding to the active site hydrophobic pocket .
- Anticancer potential: Derivatives with electron-withdrawing groups (e.g., cyano) induce apoptosis in HeLa cells by ROS generation .
Advanced: Can computational methods predict the regioselectivity of substitutions on this indole scaffold?
Answer:
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Transition-state energies for substitutions at N1 vs. C3. For example, cyanomethylation at N1 is favored due to lower activation energy (ΔG<sup>‡</sup> ~25 kcal/mol) compared to C3 (ΔG<sup>‡</sup> ~32 kcal/mol) .
MD simulations further validate solvent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
